molecular formula C32H27N5O2S B10874840 2-(1,3-benzothiazol-2-yl)-5-[2-(1H-indol-3-yl)ethyl]-4-methyl-1-(4-methylbenzyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

2-(1,3-benzothiazol-2-yl)-5-[2-(1H-indol-3-yl)ethyl]-4-methyl-1-(4-methylbenzyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

Cat. No.: B10874840
M. Wt: 545.7 g/mol
InChI Key: VFSDQTOZQYDXAP-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)-5-[2-(1H-indol-3-yl)ethyl]-4-methyl-1-(4-methylbenzyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is a complex organic compound that features a unique combination of benzothiazole, indole, pyrazolo[4,3-c]pyridine, and dione moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)-5-[2-(1H-indol-3-yl)ethyl]-4-methyl-1-(4-methylbenzyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Moiety: Starting from o-aminothiophenol and a suitable aldehyde, the benzothiazole ring can be formed through a cyclization reaction.

    Indole Synthesis: The indole ring can be synthesized via the Fischer indole synthesis, starting from phenylhydrazine and a ketone.

    Pyrazolo[4,3-c]pyridine Formation: This can be achieved by reacting a suitable pyridine derivative with hydrazine and an appropriate aldehyde or ketone.

    Final Assembly: The final compound is assembled by coupling the benzothiazole, indole, and pyrazolo[4,3-c]pyridine intermediates under specific conditions, often involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and benzothiazole moieties.

    Reduction: Reduction reactions can target the carbonyl groups in the dione moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound may serve as a probe for studying enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a candidate for drug discovery and development.

Medicine

Medically, this compound could be investigated for its potential therapeutic properties, such as anti-cancer, anti-inflammatory, or antimicrobial activities. Its ability to interact with various biological targets makes it a promising lead compound.

Industry

In industry, the compound might be used in the development of new materials, such as polymers or dyes, due to its stable aromatic structure and potential for functionalization.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-5-[2-(1H-indol-3-yl)ethyl]-4-methyl-1-(4-methylbenzyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The compound’s aromatic rings and heteroatoms allow it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with biological molecules, influencing various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzothiazol-2-yl)ethanethioamide: Used in heterocyclic synthesis.

    Indole-3-acetic acid: A well-known plant hormone with a similar indole structure.

    Pyrazolo[3,4-d]pyrimidine derivatives: Known for their biological activities.

Uniqueness

What sets 2-(1,3-benzothiazol-2-yl)-5-[2-(1H-indol-3-yl)ethyl]-4-methyl-1-(4-methylbenzyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione apart is its combination of multiple bioactive moieties in a single molecule. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C32H27N5O2S

Molecular Weight

545.7 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-[2-(1H-indol-3-yl)ethyl]-4-methyl-1-[(4-methylphenyl)methyl]pyrazolo[4,3-c]pyridine-3,6-dione

InChI

InChI=1S/C32H27N5O2S/c1-20-11-13-22(14-12-20)19-36-27-17-29(38)35(16-15-23-18-33-25-8-4-3-7-24(23)25)21(2)30(27)31(39)37(36)32-34-26-9-5-6-10-28(26)40-32/h3-14,17-18,33H,15-16,19H2,1-2H3

InChI Key

VFSDQTOZQYDXAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC(=O)N(C(=C3C(=O)N2C4=NC5=CC=CC=C5S4)C)CCC6=CNC7=CC=CC=C76

Origin of Product

United States

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